molecular formula C37H60N12O9 B12527394 L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine CAS No. 677007-67-9

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine

Cat. No.: B12527394
CAS No.: 677007-67-9
M. Wt: 816.9 g/mol
InChI Key: BRJMGYWUXNCXLN-JFNPAXLGSA-N
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Description

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine is a complex peptide compound It is composed of several amino acids, including tyrosine, ornithine, lysine, threonine, histidine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dopaquinone, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-histidyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

677007-67-9

Molecular Formula

C37H60N12O9

Molecular Weight

816.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C37H60N12O9/c1-20(2)15-29(36(57)58)48-34(55)28(17-23-18-42-19-44-23)47-35(56)30(21(3)50)49-33(54)26(7-4-5-13-38)46-32(53)27(8-6-14-43-37(40)41)45-31(52)25(39)16-22-9-11-24(51)12-10-22/h9-12,18-21,25-30,50-51H,4-8,13-17,38-39H2,1-3H3,(H,42,44)(H,45,52)(H,46,53)(H,47,56)(H,48,55)(H,49,54)(H,57,58)(H4,40,41,43)/t21-,25+,26+,27+,28+,29+,30+/m1/s1

InChI Key

BRJMGYWUXNCXLN-JFNPAXLGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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